An In-Depth Technical Guide to 2-Fluoro-3-methylpyridine (CAS No. 2369-18-8)
An In-Depth Technical Guide to 2-Fluoro-3-methylpyridine (CAS No. 2369-18-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Fluoro-3-methylpyridine (CAS No. 2369-18-8), a pivotal heterocyclic building block in modern medicinal and agrochemical research. Also known as 2-Fluoro-3-picoline, this compound's strategic placement of a fluorine atom on the pyridine scaffold imparts unique reactivity, rendering it an invaluable intermediate for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, established synthesis protocols, core reactivity principles—most notably Nucleophilic Aromatic Substitution (SNAr)—and significant applications, particularly in the development of novel therapeutic agents. Safety, handling, and detailed characterization data are also provided to equip researchers with the critical information required for its effective and safe utilization.
Core Compound Identification and Physicochemical Properties
2-Fluoro-3-methylpyridine is a substituted pyridine derivative whose utility is largely defined by the interplay between the electron-withdrawing fluorine atom and the pyridine ring's inherent electronic nature.[1] These features combine to create a versatile and highly reactive synthetic intermediate.
Key Identifiers
| Identifier | Value |
| CAS Number | 2369-18-8[1] |
| Molecular Formula | C₆H₆FN[1] |
| Molecular Weight | 111.12 g/mol [1][2] |
| Common Synonyms | 2-Fluoro-3-picoline[1][3] |
| IUPAC Name | 2-fluoro-3-methylpyridine |
Physicochemical Data
This table summarizes the key physical properties, which are crucial for experimental design, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 154-155 °C | [1][4] |
| Density | 1.098 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.476 | [1][4] |
| Solubility | Slightly soluble in water, miscible with most organic solvents. | [5] |
| Flash Point | 119 °F (48.3 °C) | [4] |
Synthesis Pathway: The Balz-Schiemann Reaction
The most established and reliable method for the regiosepecific introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction.[6][7][8] This pathway is the preferred industrial route for synthesizing 2-Fluoro-3-methylpyridine, starting from the readily available precursor, 2-Amino-3-methylpyridine.
The reaction proceeds in two distinct, critical stages:
-
Diazotization: The primary amine is converted into a diazonium salt using a nitrite source in the presence of a strong acid.
-
Fluoro-dediazoniation: The diazonium salt is complexed with a fluorinated counterion (typically tetrafluoroborate) and then thermally decomposed to yield the final aryl fluoride.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methodologies for the Balz-Schiemann reaction on aminopyridines.[4][9]
Materials:
-
2-Amino-3-methylpyridine
-
40% Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2-Amino-3-methylpyridine (1.0 eq) in 40% fluoroboric acid.
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting slurry at this temperature for 30-60 minutes. The formation of the diazonium tetrafluoroborate salt precipitate should be observed.
-
-
Isolation of Intermediate:
-
Filter the cold slurry to collect the diazonium salt.
-
Wash the salt sequentially with cold water, a small amount of cold methanol, and finally diethyl ether to facilitate drying.
-
Dry the isolated salt under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care behind a blast shield.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
The salt will begin to decompose, evolving nitrogen gas and boron trifluoride, while the 2-Fluoro-3-methylpyridine product distills over.
-
Collect the crude product.
-
-
Work-up and Purification:
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by fractional distillation to yield the final, high-purity liquid.
-
Chemical Reactivity and Mechanistic Insights
The synthetic value of 2-Fluoro-3-methylpyridine is overwhelmingly derived from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[5] The fluorine atom at the C2 position serves as an excellent leaving group in this context, a behavior rooted in fundamental electronic principles.
The SNAr Mechanism: A Two-Step Process
The SNAr reaction is not a concerted displacement. Instead, it proceeds via a distinct two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11]
-
Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C2). This step is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily broken, and a negatively charged Meisenheimer complex is formed.
-
Leaving Group Expulsion (Elimination): The aromaticity is restored as the electron pair from the ring pushes out the fluoride ion, which is a good leaving group in this context due to the high polarity of the C-F bond.
The pyridine nitrogen plays a crucial role by acting as an "electron sink," delocalizing the negative charge of the Meisenheimer complex and thereby stabilizing this key intermediate.[12] This stabilization is most effective when the attack occurs at the C2 or C4 positions (ortho/para to the nitrogen).
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Causality of Reactivity: Why Fluorine Excels
In SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity is often F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity strongly polarizes the C2-F bond, making the C2 carbon highly electrophilic and exceptionally susceptible to attack. This inductive activation significantly lowers the energy barrier to forming the Meisenheimer complex, accelerating the overall reaction rate compared to other halogens.
Applications in Drug Discovery and Development
2-Fluoro-3-methylpyridine is a valuable building block for creating molecules with specific pharmacological profiles.[13] The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the pyridine core is a common feature in many bioactive compounds.
A key, well-documented application is its use as a precursor in the synthesis of fluoroheterocyclic aldoximes . These molecules have been actively investigated as therapeutic agents for the treatment of anticholinesterase poisoning, a severe condition that can result from exposure to nerve agents or certain pesticides.[3][13] In this context, the 2-fluoro-3-methylpyridine moiety serves as the foundational scaffold upon which the active aldoxime functionality is constructed.
Furthermore, its high reactivity makes it a versatile intermediate for producing a range of substituted pyridines for use in creating libraries of compounds for screening in various therapeutic areas, including neurological disorders, antivirals, and antibacterials.[1][5]
Analytical Characterization
Accurate characterization is essential for verifying the purity and identity of 2-Fluoro-3-methylpyridine.
Spectroscopic Data
| Technique | Observed Features |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺) at m/z = 111.[2] |
| ¹³C NMR | Spectral data available, showing distinct signals for the 6 carbon atoms.[14] |
| FTIR | CAPILLARY CELL: NEAT. Characteristic peaks for C-F, C-H (aromatic and methyl), and C=N/C=C bonds are observable.[2] |
| ¹H NMR | Expected signals include a singlet for the methyl protons (~2.3 ppm) and three distinct signals in the aromatic region (7.0-8.0 ppm) for the pyridine ring protons, showing characteristic coupling patterns. |
Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazardous properties.
Hazard Identification
Based on the Globally Harmonized System (GHS), 2-Fluoro-3-methylpyridine is classified as:
-
Flammable liquid and vapor (H226)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling and Storage Protocol
-
Storage: Store in a cool, dry, and well-ventilated area, typically between 2-8 °C.[1] Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Incompatibilities: Keep away from sources of ignition, strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[5]
-
Personal Protective Equipment (PPE): Always handle using appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Spill & Disposal: In case of a spill, contain the spillage using an electrically protected vacuum cleaner or wet-brushing.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Pipzine Chemicals. [Link]
-
2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. PubChem, National Institutes of Health. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
The Chemistry of Health: 2-Fluoro-3-methylpyridine in Therapeutic Agent Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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SNAr reaction mechanism. YouTube. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
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(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction –A Greener Approach. ResearchGate. [Link]
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Balz–Schiemann reaction. Wikipedia. [Link]
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(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
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2-Fluoro-3-methylpyridine | CAS#:2369-18-8. Chemsrc. [Link]
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